molecular formula C10H6ClNO2 B13198177 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Cat. No.: B13198177
M. Wt: 207.61 g/mol
InChI Key: IPJVZEZJZZRQKR-UHFFFAOYSA-N
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Description

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

The synthesis of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product . Industrial production methods may vary, but they typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can be compared with other benzopyran derivatives, such as:

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

8-chloro-1-oxo-3,4-dihydroisochromene-3-carbonitrile

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2

InChI Key

IPJVZEZJZZRQKR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2Cl)C#N

Origin of Product

United States

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